3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid
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Overview
Description
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a synthetic compound that features a unique structure combining a difluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the reaction of difluoroacetyl fluoride with a suitable imidazole derivative under controlled conditions. The process may include steps such as:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the difluoromethyl group: This step often involves the use of difluoroacetyl fluoride and a base like triethylamine to trap the generated hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound may utilize large-scale synthesis techniques, ensuring high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-imidazol-5-yl)propanoic acid: Similar structure but lacks the difluoromethyl group.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Contains an imidazole ring but differs in functional groups.
Uniqueness
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
3,3-difluoro-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-2-10-6(11)7(8,9)4-5(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
YFKXITSLMFGQJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CC(=O)O)(F)F |
Origin of Product |
United States |
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